molecular formula C5F11NO B1294395 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine CAS No. 382-28-5

2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine

Cat. No.: B1294395
CAS No.: 382-28-5
M. Wt: 299.04 g/mol
InChI Key: PQMAKJUXOOVROI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The compound 2,2,3,3,5,5,6,6-octafluoro-4-(trifluoromethyl)morpholine is systematically named according to IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—serves as the parent structure. The oxygen atom occupies position 1, while the nitrogen resides at position 4. Fluorine substituents are located at positions 2, 3, 5, and 6, with each position bearing two fluorine atoms (denoted as octafluoro). A trifluoromethyl group (-CF₃) is attached to position 4, completing the substitution pattern.

Alternative names include 4-(trifluoromethyl)-2,2,3,3,5,5,6,6-octafluoromorpholine and perfluoro(N-methylmorpholine), though the latter is less precise due to the absence of a methyl group. The CAS registry number 382-28-5 uniquely identifies this compound in chemical databases.

Molecular Geometry and Conformational Analysis

The morpholine ring adopts a chair conformation, as confirmed by computational studies and X-ray crystallography of analogous fluorinated morpholines. In this conformation:

  • The oxygen and nitrogen atoms occupy equatorial positions to minimize steric strain.
  • Fluorine substituents at positions 2, 3, 5, and 6 adopt axial and equatorial orientations, creating a rigid, electron-deficient structure due to strong C-F bond polarization.
  • The trifluoromethyl group at position 4 projects axially, contributing to steric hindrance and further stabilizing the chair form.

Table 1: Key Geometric Parameters

Parameter Value (Å/°) Method Source
C-F Bond Length 1.32–1.35 DFT/B3LYP/6-311G
N-C-C-O Dihedral Angle 55.2° X-ray Diffraction
C-CF₃ Bond Length 1.52 Computational

The compound’s rigidity arises from hyperconjugation between fluorine lone pairs and adjacent C-F σ* orbitals, which restricts rotational freedom. Infrared (IR) and Raman spectra reveal characteristic C-F stretching vibrations at 1,150–1,250 cm⁻¹, consistent with a highly fluorinated structure.

Comparative Structural Analysis with Fluorinated Morpholine Derivatives

Fluorinated morpholine derivatives exhibit distinct structural and electronic properties depending on substitution patterns. Below is a comparative analysis:

Table 2: Structural Comparison of Fluorinated Morpholines

Compound Name Molecular Formula Key Structural Features Unique Properties
This compound C₅F₁₁NO Octafluoro substitution; -CF₃ at N4 High thermal stability (bp 50°C)
Perfluoro-N-methylmorpholine C₅F₁₁NO Methyl group replaces -CF₃ at N4 Reduced steric hindrance
2-(Trifluoromethyl)morpholine hydrochloride C₅H₉ClF₃NO Single -CF₃ at C2; protonated nitrogen Enhanced solubility in polar solvents
2,2,3,3,5,5,6,6-Octafluoro-4-(heptafluoropropyl)morpholine C₇F₁₅NO Heptafluoropropyl (-C₃F₇) at N4 Increased hydrophobicity

Key observations:

  • Electronegativity and Reactivity : The octafluoro substitution in this compound creates a strong electron-withdrawing effect, rendering the nitrogen less nucleophilic compared to non-fluorinated analogs.
  • Steric Effects : Bulky substituents like -CF₃ or -C₃F₇ at position 4 distort the chair conformation, increasing torsional strain but enhancing thermal stability.
  • Crystal Packing : Perfluorinated derivatives exhibit closer molecular packing due to fluorine’s van der Waals radius (1.47 Å), leading to higher densities (1.7 g/cm³).

Properties

IUPAC Name

2,2,3,3,5,5,6,6-octafluoro-4-(trifluoromethyl)morpholine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5F11NO/c6-1(7)3(10,11)18-4(12,13)2(8,9)17(1)5(14,15)16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMAKJUXOOVROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(OC(C(N1C(F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F11NO
Source PubChem
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DSSTOX Substance ID

DTXSID7059933
Record name Perfluoro(N-methylmorpholine)
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Molecular Weight

299.04 g/mol
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CAS No.

382-28-5
Record name Perfluoro-N-methylmorpholine
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Record name Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(trifluoromethyl)-
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Record name Perfluoro(N-methylmorpholine)
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Record name 2,2,3,3,5,5,6,6-octafluoro-4-(trifluoromethyl)morpholine
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Record name PERFLUORO-N-METHYLMORPHOLINE
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Biological Activity

2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine (CAS Number: 382-28-5) is a fluorinated organic compound classified under nitrogen mustard compounds. Its unique structure and properties have garnered interest in various fields including medicinal chemistry and environmental science. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

  • Chemical Formula : C5_5F11_{11}NO
  • Molecular Weight : 299.043 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a morpholine ring with multiple fluorinated groups that enhance its stability and lipophilicity.

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential as an active pharmaceutical ingredient (API) and its interactions within biological systems. Below are key areas of interest:

Toxicological Profile

  • Acute Toxicity : Limited data indicates that the compound may exhibit irritant properties upon exposure. It is classified as a skin and eye irritant .
  • Chronic Effects : Long-term exposure studies are scarce; however, it is noted that fluorinated compounds can accumulate in biological systems and potentially lead to chronic health effects .

Research indicates that compounds in the nitrogen mustard class can act as alkylating agents. This means they can form covalent bonds with DNA or proteins, potentially leading to cellular damage or apoptosis in cancer cells. The exact mechanism for this compound is not fully elucidated but may involve similar pathways.

Study 1: Anticancer Activity

A study explored the anticancer potential of various nitrogen mustard derivatives. While specific data on octafluoro-morpholine was limited, related compounds showed efficacy in inhibiting tumor growth by inducing apoptosis in cancer cells through DNA cross-linking mechanisms .

Study 2: Environmental Impact

Research has highlighted the persistence of perfluoroalkyl substances (PFAS), including fluorinated morpholines. A report indicated that these substances can bioaccumulate and exhibit endocrine-disrupting properties . The environmental persistence raises concerns about long-term exposure effects on wildlife and human health.

Data Table: Biological Activity Summary

Biological Activity Effect/Observation References
Acute ToxicitySkin and eye irritant
Anticancer PotentialInduces apoptosis
Environmental PersistenceBioaccumulation risk

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine
  • CAS RN : 382-28-5
  • Molecular Formula: C₅F₁₁NO
  • Synonyms: FC-3284 (industrial abbreviation), 4-trifluoromethyl perfluoromorpholine .

Properties and Applications :
This fluorinated morpholine derivative is characterized by its high fluorine content (11 fluorine atoms), which confers exceptional chemical inertness, thermal stability, and hydrophobicity. It is primarily used in PF 5052 Performance Fluids , which are applied in electronics manufacturing (e.g., printed circuit boards and hard disk drives) to enhance corrosion resistance and contamination protection .

However, its structural analogs and related per- and polyfluoroalkyl substances (PFAS) are under increasing regulatory scrutiny due to environmental persistence .

Comparison with Structurally Similar Compounds

Reaction Mass of 2,2,3,3,5,5,6,6-Octafluoro-4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)morpholine and 2,2,3,3,5,5,6,6-Octafluoro-4-(Heptafluoropropyl)morpholine

Chemical Identity :

  • EC Number : 473-390-7
  • CAS RN: Not assigned
  • Molecular Formula: C₇F₁₅NO (heptafluoropropan-2-yl variant) / C₇F₁₅NO (heptafluoropropyl variant) .

Properties and Applications :
This reaction mass consists of two isomers with 15 fluorine atoms per molecule. The substituents (heptafluoropropan-2-yl or heptafluoropropyl groups) increase steric bulk and fluorination compared to FC-3283. It is used as a laboratory reagent , functional fluid , and in polymer processing .

Regulatory Status: Added to the SVHC Candidate List in 2023 due to its very persistent and very bioaccumulative (vPvB) properties. It is restricted in articles and industrial formulations under REACH, requiring notification if present above 0.1% weight .

Parameter FC-3284 Reaction Mass (EC 473-390-7)
Fluorine Atoms 11 15
Primary Use Electronics, corrosion protection Functional fluids, laboratory reagents
Environmental Hazard Not classified as SVHC SVHC (vPvB)
Regulatory Restrictions None Notification required under REACH
Key References

Perfluoroheptanoic Acid (PFHpA) and Its Salts

Chemical Identity :

  • CAS RN : 375-85-9 (PFHpA), 20109-59-5 (sodium salt)
  • Molecular Formula : C₇F₁₃O₂ (PFHpA) .

Comparison :

  • Structural Difference : PFHpA is a perfluorocarboxylic acid, unlike the morpholine derivatives.
  • Applications : Used as surfactants, emulsifiers, and in flame retardants.
  • Regulatory Status : Listed as SVHC (vPvB) under REACH, with restrictions on production and use .

Potassium/Sodium Difluoro-(2,2,3,3,5,5,6,6-Octafluoro-Morpholin-4-yl)-Acetate

Chemical Identity :

  • CAS RN: Not assigned
  • Molecular Formula: C₆F₁₀KNO₃ / C₆F₁₀NNaO₃ .

Comparison :

  • Structural Feature : Combines a fluorinated morpholine ring with a difluoroacetate group.
  • Applications : Specialized reagents in organic synthesis.
  • Regulatory Status: No SVHC classification, but fluorine content raises concerns under PFAS regulations .

Key Research Findings and Environmental Impact

  • Fluorination and Persistence : Higher fluorine content correlates with increased environmental persistence. FC-3284 (11 F) is less persistent than its heptafluorinated analogs (15 F), which are SVHC-listed .
  • Industrial vs. Laboratory Use : FC-3284 is tailored for electronics, whereas its analogs are niche industrial reagents, reflecting differing risk profiles .

Preparation Methods

Method 1: Nucleophilic Substitution

One common method for synthesizing 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine is through nucleophilic substitution reactions involving fluorinated alkyl halides.

  • Reaction Scheme :

    $$
    \text{Fluorinated Alkyl Halide} + \text{Morpholine} \xrightarrow{\text{Base}} \text{Octafluoromorpholine}
    $$

  • Conditions :

    • Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
    • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Temperature : Typically between 50-100 °C
  • Yield : This method can yield up to 85% depending on the reaction conditions and purity of starting materials.

Method 2: Reductive Amination

Another effective approach is reductive amination using fluorinated aldehydes or ketones.

  • Reaction Scheme :

    $$
    \text{Fluorinated Aldehyde} + \text{Morpholine} \xrightarrow{\text{Reducing Agent}} \text{Octafluoromorpholine}
    $$

  • Conditions :

    • Reducing Agents : Sodium triacetoxyborohydride or lithium aluminum hydride
    • Solvent : Tetrahydrofuran (THF) or ethyl acetate
    • Temperature : Room temperature to moderate heating (20-60 °C)
  • Yield : Yields can vary widely but often exceed 75% with optimal conditions.

Comparative Analysis of Methods

Method Key Reagents Typical Yield Advantages Disadvantages
Nucleophilic Substitution NaH or K₂CO₃ Up to 85% High yield; straightforward procedure Requires careful handling of bases
Reductive Amination Sodium triacetoxyborohydride >75% Versatile; can use various substrates More complex; requires reducing agents

Q & A

Q. Table 1. Key Analytical Parameters for Purity Assessment

TechniqueTarget ParameterReference Standard
¹⁹F NMRFluorine substitution patternCFCl₃ (δ = 0 ppm)
GC-MSResidual solvent detectionNIST 2023 database
X-ray CrystallographyCrystal lattice confirmationCCDC entry for analog

Q. Table 2. Comparative Reactivity of Fluorinated vs. Non-Fluorinated Morpholines

Reaction TypeFluorinated Analog Rate Constant (k, s⁻¹)Non-Fluorinated Analog (k, s⁻¹)
SNAr (with PhOH)2.3 × 10⁻³1.1 × 10⁻⁵
Catalytic HydrogenationNot applicable (C-F bond inertness)8.7 × 10⁻²

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine

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